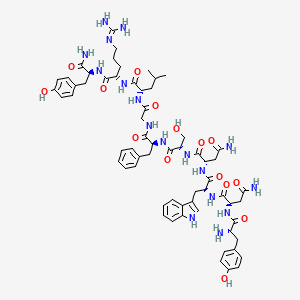

Kisspeptin-10, rat

Description

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H83N17O15/c1-33(2)23-45(58(91)74-43(13-8-22-70-63(68)69)57(90)75-44(54(67)87)25-36-16-20-39(83)21-17-36)73-53(86)31-72-56(89)46(26-34-9-4-3-5-10-34)77-62(95)50(32-81)80-61(94)49(29-52(66)85)79-59(92)47(27-37-30-71-42-12-7-6-11-40(37)42)78-60(93)48(28-51(65)84)76-55(88)41(64)24-35-14-18-38(82)19-15-35/h3-7,9-12,14-21,30,33,41,43-50,71,81-83H,8,13,22-29,31-32,64H2,1-2H3,(H2,65,84)(H2,66,85)(H2,67,87)(H,72,89)(H,73,86)(H,74,91)(H,75,90)(H,76,88)(H,77,95)(H,78,93)(H,79,92)(H,80,94)(H4,68,69,70)/t41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPGTDOCSYBNFC-INXYWQKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H83N17O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Kisspeptin-10 in the Rat: A Technical Guide to its Discovery, Function, and Experimental Investigation

A Comprehensive Whitepaper for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Kisspeptin-10, focusing on its discovery, physiological functions, and the experimental methodologies used to study it in the rat model. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the neuroendocrine control of reproduction and related therapeutic applications.

Discovery and Core Function

Kisspeptin-10 is a decapeptide, derived from the Kiss1 gene, that has emerged as a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis. Its discovery and the elucidation of its function have been pivotal in understanding the central control of puberty and reproduction. In rats, as in other mammals, Kisspeptin-10 acts as the endogenous ligand for the G-protein coupled receptor 54 (GPR54), now more commonly known as Kiss1R.

The primary function of Kisspeptin-10 in the rat is the potent stimulation of gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[1] This stimulation leads to the release of GnRH, which in turn acts on the anterior pituitary gland to trigger the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] These gonadotropins then travel to the gonads to regulate steroidogenesis and gametogenesis. The Kisspeptin-GPR54 signaling system is therefore a master regulator of the reproductive axis.

Quantitative Data on Kisspeptin-10's Effects in Rats

The administration of Kisspeptin-10 in rats elicits robust and dose-dependent responses in the HPG axis. The following tables summarize key quantitative data from various studies.

Table 1: Effects of Intracerebroventricular (i.c.v.) Administration of Kisspeptin-10 on Plasma Hormone Levels in Adult Male Rats

| Dose of Kisspeptin-10 (nmol) | Time Post-injection (min) | Plasma LH Response | Plasma FSH Response | Plasma Testosterone Response | Reference |

| 3 | 10 | Significantly increased | - | - | [2] |

| 3 | 20 | Significantly increased | - | Significantly increased | [2] |

| 3 | 60 | Significantly increased | Significantly increased | Significantly increased | |

| 1 (kisspeptin-54) | 30 | Significantly increased | - | - |

Table 2: Effects of Peripheral (Intravenous, i.v.) Administration of Kisspeptin-10 on Plasma LH Levels in Conscious Male Rats

| Dose of Kisspeptin-10 (nmol/kg) | Peak LH Response | Duration of LH Elevation (min) | ED50 for LH release (nmol/kg) | Reference |

| 0.3 | Robust burst | ~45 | ~0.5 | |

| 3.0 | Maximal burst | 90-105 | ~0.5 | |

| 30 | Maximal burst | 90-105 | ~0.5 |

Signaling Pathways of Kisspeptin-10 in Rat Hypothalamic Neurons

Kisspeptin-10 initiates its signaling cascade by binding to its receptor, GPR54, on the surface of GnRH neurons. This interaction activates a Gq-coupled pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), mobilization of intracellular calcium (Ca2+), and the activation of protein kinase C (PKC). A key downstream effect in hypothalamic neurons is the activation of Transient Receptor Potential Canonical (TRPC) channels, which contributes to the depolarization of GnRH neurons and subsequent GnRH release.

Detailed Experimental Protocols

Intracerebroventricular (i.c.v.) Injection in Rats

This protocol is designed for the direct administration of Kisspeptin-10 into the cerebral ventricles of a rat to study its central effects.

Materials:

-

Adult male Wistar rats (250-300g)

-

Kisspeptin-10 (lyophilized powder)

-

Sterile artificial cerebrospinal fluid (aCSF)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µl)

-

Cannula and guide cannula

-

Dental cement

Procedure:

-

Animal Preparation: Anesthetize the rat using isoflurane. Shave the head and place the animal in a stereotaxic frame.

-

Cannula Implantation: A guide cannula is stereotaxically implanted into the lateral ventricle. The coordinates for the lateral ventricle in the rat are typically: 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral to the skull surface. The cannula is secured to the skull with dental cement.

-

Recovery: Allow the animal to recover for at least one week before the experiment.

-

Kisspeptin-10 Preparation: Dissolve lyophilized Kisspeptin-10 in sterile aCSF to the desired concentration (e.g., 50 pmol in 4 µl).

-

Injection: On the day of the experiment, gently restrain the conscious rat. Insert the injection cannula, connected to a Hamilton syringe, into the guide cannula. Infuse the Kisspeptin-10 solution over a period of 1-2 minutes.

-

Post-injection Monitoring: Following the injection, blood samples can be collected at various time points (e.g., 10, 20, 60 minutes) for hormone analysis.

In Vitro Hypothalamic Explant Culture

This protocol allows for the study of the direct effects of Kisspeptin-10 on hypothalamic tissue.

Materials:

-

Adult male rat hypothalami

-

Dissection microscope

-

Sterile dissection tools

-

Culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics

-

Incubator (37°C, 5% CO2)

-

Kisspeptin-10 solution

Procedure:

-

Tissue Collection: Euthanize an adult male rat and rapidly dissect the hypothalamus under a dissection microscope.

-

Explant Preparation: Place the hypothalamic tissue in ice-cold culture medium. The tissue can be sliced into smaller explants (e.g., 400 µm thick).

-

Culturing: Place the explants in a culture plate with fresh medium and allow them to equilibrate in an incubator for a few hours.

-

Kisspeptin-10 Stimulation: Replace the medium with fresh medium containing the desired concentration of Kisspeptin-10.

-

Sample Collection: Collect the culture medium at different time points to measure the release of neuropeptides like GnRH.

-

Analysis: The concentration of GnRH in the collected medium can be determined using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of Kisspeptin-10 administration in rats.

Conclusion

Kisspeptin-10 is a fundamentally important neuropeptide in the regulation of the reproductive axis in rats. Its potent stimulatory effect on GnRH secretion makes it a key player in the onset of puberty and the ongoing control of fertility. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of modulating the Kisspeptin-GPR54 system. Future research in this area will likely continue to uncover more nuanced roles of Kisspeptin-10 in various physiological processes.

References

- 1. Kisspeptin Signalling in the Hypothalamic Arcuate Nucleus Regulates GnRH Pulse Generator Frequency in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Central and peripheral administration of kisspeptin-10 stimulates the hypothalamic-pituitary-gonadal axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

The Role of Kisspeptin-10/GPR54 Signaling in Rats: A Technical Guide for Researchers

An in-depth exploration of the critical signaling pathways, quantitative data, and experimental methodologies surrounding the Kisspeptin-10 and its G-protein coupled receptor, GPR54, in the context of reproductive neuroendocrinology in rats. This guide is intended for researchers, scientists, and drug development professionals investigating the intricate mechanisms of the hypothalamic-pituitary-gonadal (HPG) axis.

Executive Summary

Kisspeptin-10, a potent endogenous neuropeptide, and its cognate receptor, GPR54 (also known as KISS1R), are now firmly established as indispensable regulators of puberty onset and reproductive function in mammals.[1][2] In rats, this signaling system is a key player in the central control of the reproductive axis, primarily through its profound stimulatory effect on gonadotropin-releasing hormone (GnRH) neurons.[1] This technical guide provides a comprehensive overview of the Kisspeptin-10/GPR54 signaling cascade in rats, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes. Understanding this pathway is crucial for the development of novel therapeutics for reproductive disorders.

Core Signaling Pathways

The binding of Kisspeptin-10 to the GPR54 receptor on GnRH neurons initiates a cascade of intracellular events, leading to neuronal depolarization, increased firing rate, and ultimately, the pulsatile release of GnRH.[3][4] This GnRH then travels to the pituitary gland to stimulate the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal function. The primary signaling mechanism involves the activation of phospholipase C (PLC), leading to subsequent downstream effects on intracellular calcium levels and ion channel activity.

GnRH Neuron Activation Pathway

The activation of GPR54 by Kisspeptin-10 on GnRH neurons is a critical event. This interaction triggers a signaling cascade that directly influences the electrophysiological properties of these neurons.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation

The release of GnRH from the hypothalamus is the central event that drives the entire HPG axis. Kisspeptin-10's regulation of GnRH neurons is therefore paramount in controlling reproductive function.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Kisspeptin-10/GPR54 signaling in rats and mice, which provide a comparable model system.

In Vivo Effects of Kisspeptin-10 on LH Secretion in Rats

| Dose of Kisspeptin-10 (intravenous) | Peak LH Response (ng/mL) | Duration of LH Elevation | Reference |

| 7.5 nmol | Dose-dependent increase | ~1 hour | |

| 35 nmol | Dose-dependent increase | ~1 hour | |

| 100 nmol | Marked increase | ~1 hour |

Note: The stimulatory effect of Kisspeptin-10 on LH secretion is blocked by the GnRH antagonist cetrorelix, indicating a hypothalamic site of action.

Electrophysiological Responses of GnRH Neurons to Kisspeptin-10 in Mice

| Kisspeptin-10 Concentration | Percentage of Responding GnRH Neurons | Mean Depolarization (mV) | Change in Firing Rate | Reference |

| 100 nM | 74.5% | 6.4 ± 0.9 | 87.1 ± 4.3% increase | |

| 100 nM (Juvenile Mice) | 27% | 6.6 ± 1.5 | No consistent change | |

| 100 nM (Prepubertal Mice) | 44% | 4.4 ± 0.5 | Increase in firing in 1 of 4 responsive neurons |

Kisspeptin-Evoked Calcium Signaling in Isolated Rat GnRH Neurons

| Condition | Inhibition of Calcium Elevation | Key Finding | Reference |

| 1 µM Tetrodotoxin (TTX) | 30% | A portion of the calcium signal is dependent on voltage-gated sodium channels. | |

| 30 µM SKF96365 | 76% | The majority of the calcium signal is due to receptor-mediated calcium entry. | |

| Removal of extracellular Ca²+ | Complete abolishment | The calcium elevation is entirely dependent on extracellular calcium influx. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are summarized protocols for key experiments in the study of Kisspeptin-10/GPR54 signaling.

In Vivo Electrophysiology and Blood Sampling in Ovariectomized Rats

This protocol is designed to simultaneously measure multiunit electrical activity (MUA) in the arcuate nucleus, an indicator of GnRH pulse generator activity, and pulsatile LH secretion.

Methodology:

-

Animal Preparation: Adult female Sprague Dawley rats are ovariectomized to remove the confounding effects of cyclical ovarian hormones.

-

Surgical Implantation: Animals are chronically implanted with electrodes in the arcuate nucleus for recording MUA and with indwelling cardiac catheters for frequent blood sampling.

-

Data Acquisition: Hypothalamic MUA is recorded, and blood samples (25 µl) are collected every 5 minutes for 6-7 hours.

-

Kisspeptin-10 Administration: A baseline recording period is established, after which Kisspeptin-10 or saline is administered intravenously.

-

Hormone Assay: Blood samples are analyzed for LH concentration using a sensitive radioimmunoassay.

-

Data Analysis: The frequency of MUA volleys, which are coincident with LH pulses, is analyzed. LH pulse detection is performed using an algorithm such as ULTRA.

Perforated-Patch Clamp Recording of GnRH Neurons in Brain Slices

This technique allows for the recording of electrical activity from individual GnRH neurons in an acute brain slice preparation, preserving the intracellular milieu.

Methodology:

-

Slice Preparation: Coronal brain slices (200 µm thick) containing the rostral preoptic area are prepared from GnRH-GFP transgenic mice using a vibratome. Slices are cut in a high MgCl2 and low CaCl2 artificial cerebrospinal fluid (aCSF) to reduce excitotoxicity.

-

Incubation: Slices are incubated in normal aCSF before recording.

-

Recording: Gramicidin-perforated patch recordings are performed on identified GnRH-GFP neurons at room temperature. This configuration allows for the measurement of membrane potential and firing rate without disrupting the intracellular chloride concentration.

-

Drug Application: Kisspeptin-10 is applied to the bath to observe its effects on the recorded neuron.

-

Data Analysis: Changes in resting membrane potential and action potential firing frequency are measured and analyzed.

Calcium Imaging of Isolated Primary Rat GnRH Neurons

This method is used to measure changes in intracellular calcium concentrations in response to Kisspeptin-10 stimulation.

Methodology:

-

Cell Isolation: Primary GnRH neurons are isolated from young adult rats.

-

Dye Loading: The isolated neurons are loaded with a calcium indicator dye, such as Fura Red.

-

Imaging: Cytosolic calcium levels are measured using fluorescence microscopy while the cells are perfused with aCSF.

-

Stimulation: Kisspeptin-10 (e.g., 100 nM) is applied to the cells, and the resulting change in fluorescence, indicative of a change in intracellular calcium, is recorded.

-

Pharmacological Manipulation: To investigate the source of the calcium increase, experiments can be repeated in the presence of ion channel blockers like tetrodotoxin (TTX) or SKF96365, or in a calcium-free external solution.

Conclusion

The Kisspeptin-10/GPR54 signaling system is a cornerstone of reproductive neuroendocrinology in rats. Its powerful influence on GnRH neuronal activity and subsequent control of the HPG axis underscore its importance in both normal physiological function and in the pathophysiology of reproductive disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to further unravel the complexities of this critical pathway and to explore its therapeutic potential. The continued investigation into the nuances of Kisspeptin-10/GPR54 signaling will undoubtedly pave the way for innovative treatments for infertility, pubertal disorders, and other reproductive health issues.

References

The Multifaceted Physiological Roles of Kisspeptin-10 in Male Rats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptin-10, a decapeptide product of the Kiss1 gene, has emerged as a critical regulator of reproductive function and other physiological processes in mammals. Acting via its cognate G protein-coupled receptor, GPR54 (also known as KISS1R), Kisspeptin-10 is a potent secretagogue of Gonadotropin-Releasing Hormone (GnRH). This technical guide provides a comprehensive overview of the physiological effects of Kisspeptin-10 in male rats, with a focus on its role in the reproductive axis, hormonal regulation, and other systemic effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Physiological Effects of Kisspeptin-10

The primary and most well-documented effect of Kisspeptin-10 in male rats is the potent stimulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis.[1] This neuropeptide acts directly on GnRH neurons in the hypothalamus, triggering the release of GnRH into the hypophyseal portal system.[2][3][4] GnRH then stimulates the anterior pituitary gland to secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which in turn act on the testes to promote testosterone production and spermatogenesis, respectively.[5]

Beyond its central role in reproduction, Kisspeptin-10 has been shown to exert effects on various other physiological systems, including the cardiovascular and metabolic systems, as well as influencing sexual behavior.

Data Presentation: Hormonal Responses to Kisspeptin-10 Administration

The following tables summarize the quantitative data on the hormonal responses to Kisspeptin-10 administration in male rats from various studies.

Table 1: Effects of Intracerebroventricular (i.c.v.) Administration of Kisspeptin-10 on Plasma Hormone Levels in Adult Male Rats

| Dose of Kisspeptin-10 | Time Post-Injection | Plasma LH | Plasma FSH | Total Testosterone | Reference |

| Dose-dependent | 60 minutes | Increased | Increased | Increased | |

| 3 nanomoles | 10, 20, and 60 minutes | Significantly increased | - | - | |

| 3 nanomoles | 60 minutes | - | Significantly increased | - | |

| 3 nanomoles | 20 and 60 minutes | - | - | Significantly increased |

Table 2: Effects of Intravenous (i.v.) Administration of Kisspeptin-10 on Luteinizing Hormone (LH) Secretion in Conscious Adult Male Rats

| Dose of Kisspeptin-10 | Observation | Reference |

| 0.3 nmol/kg | Evoked robust LH bursts | |

| 3.0 nmol/kg | Apparently maximal LH response | |

| 30 nmol/kg | Apparently maximal LH response | |

| 30 nmol/kg (repeated boluses) | Evoked associated LH secretory pulses of constant magnitude |

Table 3: Comparative Effects of Kisspeptin-10 and Kisspeptin-52 on LH Secretion in Male Rats

| Peptide (equimolar doses) | Route of Administration | Relative LH Secretion | Reference |

| Kisspeptin-10 vs. Kisspeptin-52 | Intravenous (i.v.) | Kisspeptin-52 stimulated slightly greater LH release |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols for studying the effects of Kisspeptin-10 in male rats.

Protocol 1: Intracerebroventricular (i.c.v.) Administration

-

Objective: To assess the central effects of Kisspeptin-10 on the HPG axis.

-

Animals: Adult male rats.

-

Procedure:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is implanted into the lateral cerebral ventricle.

-

After a recovery period, Kisspeptin-10 (dissolved in a suitable vehicle, e.g., artificial cerebrospinal fluid) is administered via the cannula at various doses.

-

Blood samples are collected at specific time points post-injection (e.g., 10, 20, 60 minutes) for hormone analysis (LH, FSH, testosterone).

-

-

In Vitro Follow-up: Hypothalamic explants can be cultured and stimulated with Kisspeptin-10 to directly measure Luteinizing Hormone-Releasing Hormone (LHRH) release.

Protocol 2: Intravenous (i.v.) Administration for Dynamic LH Secretion

-

Objective: To characterize the dynamic luteinizing hormone (LH) secretory responses to peripheral administration of Kisspeptin-10.

-

Animals: Conscious, freely moving adult male rats.

-

Procedure:

-

Rats are implanted with intracardiac cannulae for serial blood sampling.

-

Following acclimatization, a single bolus of Kisspeptin-10 (at doses ranging from 0.3 to 30 nmol/kg body weight) or vehicle is administered intravenously.

-

Serial blood samples are collected at regular intervals (e.g., every 15 minutes) over an extended period (e.g., 360 minutes) to profile the LH secretory pattern.

-

For repeated administration studies, multiple boluses of Kisspeptin-10 can be injected at set intervals (e.g., every 75 minutes).

-

-

Hormone Analysis: Plasma LH concentrations are determined by radioimmunoassay or other sensitive immunoassays.

Protocol 3: Intraperitoneal (i.p.) and Intranasal Administration for Sexual Behavior

-

Objective: To evaluate the effect of Kisspeptin-10 on sexual behavior in male rats, particularly after stress.

-

Animals: Male Wistar rats subjected to restraint stress.

-

Procedure:

-

Rats are exposed to a stressor (e.g., restraint stress).

-

Kisspeptin-10 is administered either as a single dose or over a course of treatment via the intraperitoneal or intranasal route.

-

Sexual behavior is assessed by measuring parameters such as the latency to approach a female and the number of mounts.

-

-

Rationale: This protocol helps to understand the potential therapeutic application of Kisspeptin-10 in stress-induced sexual dysfunction.

Mandatory Visualizations

Signaling Pathway of Kisspeptin-10 in GnRH Neurons

Caption: Kisspeptin-10 signaling cascade in hypothalamic GnRH neurons.

Experimental Workflow for Investigating Kisspeptin-10 Effects on the HPG Axis

Caption: Workflow for studying Kisspeptin-10's effects on the HPG axis.

Other Physiological Effects

Cardiovascular Effects

Studies have shown that kisspeptin receptors are present in the cardiovascular system, including the heart and blood vessels. In rats, kisspeptin has been demonstrated to have positive inotropic effects on the heart. Furthermore, administration of Kisspeptin-10 in rats has been associated with morphological and structural changes in myocardial cells, including increased fibrosis and alterations in mitochondrial ultrastructure. These findings suggest a direct role for Kisspeptin-10 in cardiovascular regulation.

Metabolic Effects

The role of Kisspeptin-10 in metabolic regulation is an emerging area of research. Some studies in male rats suggest that Kisspeptin-10 can influence appetite-regulating neuropeptides in the hypothalamus. For instance, Kisspeptin-10 has been shown to increase the gene expression of the orexigenic neuropeptide Y (NPY) and decrease the expression of the anorexigenic brain-derived neurotrophic factor (BDNF). However, the overall effect of kisspeptin on food intake in male rats has been inconsistent across studies.

Effects on Sexual Behavior

Kisspeptin-10 also plays a role in modulating male sexual behavior. Infusion of Kisspeptin-10 into the posterodorsal medial amygdala (MePD) of male rats has been shown to induce erections, an effect that is specific to the activation of the Kiss1 receptor. Furthermore, Kisspeptin-10 has been demonstrated to enhance sexual activity in male rats that have been subjected to restraint stress.

Conclusion

Kisspeptin-10 is a pivotal neuropeptide in the regulation of the male reproductive axis in rats, primarily through its potent stimulation of the HPG axis. Its effects extend beyond reproduction to include cardiovascular modulation, metabolic regulation, and the facilitation of sexual behavior. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research into the physiological roles of Kisspeptin-10 and its potential therapeutic applications. The provided diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for understanding the mechanisms of action and experimental design in this field of study. Continued investigation into the multifaceted effects of Kisspeptin-10 will undoubtedly uncover new insights into its physiological significance and its potential as a therapeutic agent.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. The Effects of Kisspeptin-10 on Reproductive Hormone Release Show Sexual Dimorphism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]

- 4. The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic actions of kisspeptin signaling: Effects on body weight, energy expenditure, and feeding - PMC [pmc.ncbi.nlm.nih.gov]

Kisspeptin-10 and GnRH Neuron Activation in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanisms and experimental considerations surrounding the activation of gonadotropin-releasing hormone (GnRH) neurons by kisspeptin-10 in rats. Kisspeptin-10, a potent neuropeptide, plays a critical role in the central regulation of the hypothalamic-pituitary-gonadal (HPG) axis and is a key area of research for fertility and reproductive disorders.

Core Concepts: The Role of Kisspeptin-10 in GnRH Regulation

Kisspeptin-10 is a member of the kisspeptin peptide family, which are the endogenous ligands for the G protein-coupled receptor, GPR54 (also known as Kiss1R).[1][2] In the context of reproductive neuroendocrinology, kisspeptin-GPR54 signaling is a cornerstone of GnRH neuronal regulation. Kisspeptin neurons are strategically located in hypothalamic regions, such as the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV), from where they project to and synapse with GnRH neurons.[3]

Activation of GPR54 on GnRH neurons by kisspeptin-10 initiates a signaling cascade that leads to profound neuronal depolarization and an increase in action potential firing rate.[1][4] This heightened electrical activity is the direct trigger for the pulsatile release of GnRH into the hypophyseal portal circulation. GnRH then travels to the anterior pituitary gland to stimulate the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), the gonadotropins that regulate gonadal function. The kisspeptin-GPR54 system is therefore considered a master regulator of the reproductive axis.

Kisspeptin-10 Signaling Pathway in GnRH Neurons

The binding of kisspeptin-10 to its receptor, GPR54, on the surface of GnRH neurons triggers a well-defined intracellular signaling cascade. This pathway is primarily mediated by the Gq/11 family of G proteins.

Figure 1: Kisspeptin-10 Signaling Pathway in GnRH Neurons.

Upon binding of kisspeptin-10 to GPR54, the associated Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC) and other downstream signaling molecules, including the mitogen-activated protein kinase (MAPK) pathway, involving ERK1/2 and p38. These signaling events converge on the modulation of ion channels, such as the activation of canonical transient receptor potential (TRPC)-like cation channels and the inhibition of inwardly rectifying potassium (Kir) channels, resulting in a prolonged depolarization of the GnRH neuron and an increased firing rate.

Quantitative Data on Kisspeptin-10 Effects in Rats

The administration of kisspeptin-10 to rats produces robust and dose-dependent effects on the HPG axis. The following tables summarize key quantitative findings from various studies.

Table 1: Effects of Intravenous (IV) Kisspeptin-10 Administration on Luteinizing Hormone (LH) Secretion in Male Rats

| Dose of Kisspeptin-10 | Peak LH Response (IU/liter) | Time to Peak | Study Reference |

| 0.3 nmol/kg | ~6 | 15 min | |

| 3.0 nmol/kg | ~12 | 30 min | |

| 30 nmol/kg | ~12 | 30 min | |

| 1 µg/kg | 12.4 ± 1.7 | 30 min | |

| 3 µg/kg | Reduced response vs. 1 µg/kg | - |

Note: Doses and responses can vary based on the specific experimental conditions, including the age, sex, and hormonal status of the rats.

Table 2: Effects of Intracerebroventricular (ICV) Kisspeptin-10 Administration on Gonadotropin Secretion in Male Rats

| Treatment | Serum LH Level | Serum FSH Level | Study Reference |

| Sham (Control) | Baseline | Baseline | |

| Kisspeptin (50 pmol) | Significantly higher than control | Significantly higher than control | |

| Kisspeptin + Antalarmin (CRF1 antagonist) | Significantly higher than control | Significantly higher than control | |

| Kisspeptin + Astressin 2B (CRF2 antagonist) | Significantly higher than control | Significantly higher than control |

This study demonstrates that the stimulatory effect of central kisspeptin administration on the HPG axis is not mediated by the hypothalamo-pituitary-adrenal (HPA) axis.

Table 3: Electrophysiological Responses of GnRH Neurons to Kisspeptin-10 in Mice (as a model for rats)

| Kisspeptin-10 Concentration | Percentage of Responding GnRH Neurons | Mean Depolarization (mV) | Increase in Firing Rate | Study Reference |

| 100 nM | ~75% | 6.4 ± 0.9 | 87.1 ± 4.3% | |

| 1 nM | Significant increase in firing activity | - | - |

While these data are from mouse studies, they provide valuable insight into the direct electrophysiological effects of kisspeptin on GnRH neurons, which are expected to be similar in rats.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of studies on kisspeptin-10 and GnRH neuron activation. Below are generalized protocols for key experiments.

Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection

This protocol is used to deliver kisspeptin-10 directly into the brain's ventricular system, bypassing the blood-brain barrier.

-

Animal Preparation: Adult male Wistar rats are housed under controlled conditions (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.

-

Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., a ketamine/xylazine cocktail) administered intraperitoneally.

-

Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic apparatus. A guide cannula is surgically implanted into the lateral cerebral ventricle using predetermined stereotaxic coordinates. The cannula is secured to the skull with dental acrylic.

-

Recovery: Animals are allowed to recover for a specified period (e.g., one week) before the experiment.

-

Injection Procedure: A microinjection pump is used to deliver a specific volume and concentration of kisspeptin-10 (e.g., 50 pmol in 5 µl of saline) or vehicle through an injection cannula inserted into the guide cannula.

-

Post-Injection Monitoring and Sample Collection: Following the injection, blood samples can be collected at various time points for hormone analysis, and brain tissue can be processed for immunohistochemistry or in situ hybridization.

Protocol 2: In Vivo Electrophysiology for Recording GnRH Pulse Generator Activity

This protocol allows for the direct measurement of the electrical activity of the GnRH pulse generator in response to kisspeptin-10.

-

Animal Preparation: Ovariectomized female rats are often used to study the GnRH pulse generator in a controlled hormonal environment. They are chronically implanted with recording electrodes in the arcuate nucleus of the hypothalamus.

-

Electrode Implantation: Under anesthesia, stainless steel electrodes are stereotaxically implanted into the arcuate nucleus. The electrodes are connected to a head-mounted socket and secured with dental cement.

-

Data Acquisition: After a recovery period, the conscious and freely moving rat is connected to a recording system. Multiunit electrical activity (MUA) is recorded. The characteristic increase in MUA volleys is a reliable electrophysiological correlate of a GnRH pulse.

-

Kisspeptin-10 Administration and Blood Sampling: Kisspeptin-10 or vehicle is administered intravenously (IV) through an indwelling catheter. Simultaneous blood samples are collected frequently (e.g., every 5-10 minutes) to measure pulsatile LH secretion and correlate it with the MUA volleys.

Protocol 3: Brain Slice Electrophysiology for Recording from Individual GnRH Neurons

This in vitro technique allows for the detailed study of the direct effects of kisspeptin-10 on the electrophysiological properties of identified GnRH neurons.

-

Animal Model: Genetically modified mice expressing a fluorescent reporter (e.g., GFP) under the control of the GnRH promoter are often used to visualize GnRH neurons for targeted recordings. While this protocol is detailed for mice, similar principles apply to rat studies.

-

Brain Slice Preparation: The animal is euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal brain slices containing the preoptic area and hypothalamus are prepared using a vibratome.

-

Recording Chamber: The brain slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature.

-

Neuron Identification and Recording: GnRH neurons are identified using fluorescence microscopy. Whole-cell or perforated-patch clamp recordings are made from these identified neurons using glass micropipettes filled with an appropriate internal solution.

-

Kisspeptin-10 Application: Kisspeptin-10 is bath-applied to the brain slice at known concentrations. Changes in membrane potential, firing rate, and ion channel currents are recorded and analyzed.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of kisspeptin-10 on the HPG axis in rats.

Figure 2: General Experimental Workflow.

References

- 1. Kisspeptin Excitation of GnRH Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Kisspeptin signalling in the hypothalamic arcuate nucleus regulates GnRH pulse generator frequency in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kisspeptin excites gonadotropin-releasing hormone (GnRH) neurons through a phospholipase C / calcium-dependent pathway regulating multiple ion channels - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Kisspeptin-10 Levels in the Rat Hypothalamus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of endogenous Kisspeptin-10 levels in the rat hypothalamus, focusing on quantitative data, experimental methodologies, and associated signaling pathways. The information is tailored for professionals in research and drug development who are investigating the role of the kisspeptin system in reproductive neuroendocrinology and related therapeutic areas.

Core Concepts

Kisspeptin, a product of the Kiss1 gene, and its receptor, GPR54 (also known as KISS1R), are pivotal regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1][2][3] In rodents, two primary populations of kisspeptin-expressing neurons are located in the hypothalamus: the anteroventral periventricular nucleus (AVPV) and the arcuate nucleus (ARC).[4][5] These neurons are critically involved in mediating the feedback mechanisms of sex steroids on gonadotropin-releasing hormone (GnRH) secretion. Kisspeptin-10 is one of the biologically active fragments of the full-length peptide and is a potent stimulator of GnRH release.

Quantitative Data on Kisspeptin-10 Levels

The quantification of endogenous kisspeptin peptide levels provides crucial insights into the physiological state of the HPG axis. The following table summarizes key quantitative data on kisspeptin-immunoreactivity (IR) in specific hypothalamic nuclei of adult female Wistar rats, as determined by radioimmunoassay (RIA).

| Hypothalamic Nucleus | Kisspeptin-IR (fmol/punch) | Experimental Condition | Reference |

| Arcuate Nucleus (ARC) | 47.1 ± 6.2 | Adult female Wistar rats | |

| Anteroventral Periventricular Nucleus (AVPV) | 7.6 ± 1.3 | Adult female Wistar rats | |

| Arcuate Nucleus (ARC) | Decreased with E2 treatment | Ovariectomized (OVX) female rats with 17β-estradiol (E2) capsules | |

| Anteroventral Periventricular Nucleus (AVPV) | Increased with E2 treatment | Ovariectomized (OVX) female rats with 17β-estradiol (E2) capsules |

Experimental Protocols

Accurate measurement of Kisspeptin-10 levels is fundamental for research in this field. Below are detailed methodologies for the key experiments cited in this guide.

Radioimmunoassay (RIA) for Kisspeptin-10 Quantification in Hypothalamic Tissue

This protocol is based on the methodology described by Kinsey-Jones et al. (2014).

1. Tissue Collection and Microdissection:

-

Adult female Wistar rats (220-250g) are housed under controlled conditions (12:12-h light/dark cycle).

-

Brains are rapidly removed and sectioned at 300 µm.

-

The ARC and AVPV nuclei are micro-dissected (punched).

2. Peptide Extraction:

-

Brain punches are homogenized in an extraction buffer.

-

Homogenates are centrifuged, and the supernatant containing the peptides is collected.

3. Radioimmunoassay Procedure:

-

Standard and Tracer: The RIA utilizes Kisspeptin-10 as the standard and 125I-labeled Kisspeptin-10 as the radioactive tracer. The tracer is prepared using the chloramine-T method and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Antibody: A commercially available polyclonal antibody raised against the Kisspeptin-10 fragment is used.

-

Assay: Standards or tissue extracts are incubated with the primary antibody and the radiolabeled Kisspeptin-10.

-

Separation: A secondary antibody and precipitating solution are added to separate antibody-bound from free radioligand.

-

Quantification: The radioactivity of the pellet is measured using a gamma counter. The concentration of kisspeptin in the samples is determined by comparison to the standard curve.

-

Assay Characteristics: The described assay shows 100% cross-reactivity with both rodent Kisspeptin-10 and Kisspeptin-52, with a sensitivity of 0.81 ± 0.12 fmol/tube.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Kisspeptin-10 Quantification

While the provided search results primarily detail RIA for tissue, they also describe an LC-MS/MS method for quantifying Kisspeptin-10 in rat plasma. This methodology can be adapted for hypothalamic tissue extracts.

1. Sample Preparation:

-

Hypothalamic tissue is homogenized and subjected to protein precipitation and peptide extraction, for example, using acetonitrile.

-

Solid-phase extraction (SPE) is often employed to clean up the sample and enrich for the peptide of interest.

2. LC-MS/MS Analysis:

-

Chromatography: The extracted sample is injected into a liquid chromatography system, typically using a C18 column, to separate Kisspeptin-10 from other molecules.

-

Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. Kisspeptin-10 is ionized, and specific parent-daughter ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

-

Quantification: A stable isotope-labeled internal standard is used to ensure accurate quantification. The concentration is determined from a standard curve.

-

Sensitivity: The described plasma assay has a lower limit of quantitation (LLOQ) of 0.5 ng/mL.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are crucial for understanding the complex biological processes and methodologies.

Figure 1: Kisspeptin-10 signaling pathway in a GnRH neuron.

The binding of Kisspeptin-10 to its receptor, KISS1R (GPR54), on GnRH neurons initiates a signaling cascade. This primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream events ultimately trigger the synthesis and release of GnRH.

Figure 2: Experimental workflow for Kisspeptin-10 RIA.

This workflow diagram illustrates the key steps involved in the quantification of Kisspeptin-10 from rat hypothalamic tissue using a radioimmunoassay. The process begins with sample preparation, including brain extraction, sectioning, microdissection of the regions of interest, and peptide extraction. This is followed by the competitive binding assay, separation of bound and free tracer, and final quantification.

Concluding Remarks

The study of endogenous Kisspeptin-10 levels in the rat hypothalamus is essential for understanding the neuroendocrine control of reproduction. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals. Accurate quantification of Kisspeptin-10, through techniques such as RIA and LC-MS/MS, combined with a thorough understanding of its signaling pathways, will continue to be critical in elucidating its physiological roles and its potential as a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. Kisspeptin signalling in the hypothalamic arcuate nucleus regulates GnRH pulse generator frequency in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Rat Kisspeptin Using a Novel Radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. doaj.org [doaj.org]

An In-depth Technical Guide to Kisspeptin-10 Gene Expression in the Rat Brain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Kisspeptin-10 (Kp-10) gene expression within the rat brain. Kisspeptins, peptides encoded by the Kiss1 gene, are now recognized as master regulators of the reproductive axis.[1][2] This document synthesizes key findings on the localization, quantification, signaling pathways, and regulation of kisspeptin expression, and provides detailed experimental protocols for its study.

Localization of Kisspeptin Expression in the Rat Brain

Kiss1 mRNA and its corresponding kisspeptin peptides are predominantly expressed in two key hypothalamic nuclei in the rodent brain:

-

Anteroventral Periventricular Nucleus (AVPV) : This region is crucial for mediating the positive feedback of estrogen on Gonadotropin-Releasing Hormone (GnRH) secretion, leading to the preovulatory LH surge in females.[3] Expression in the AVPV is sexually dimorphic, with significantly more Kiss1-expressing cells in adult females compared to males.[4]

-

Arcuate Nucleus (ARC) : Kisspeptin neurons in the ARC are thought to be the primary drivers of the pulsatile release of GnRH, which is essential for maintaining reproductive function. These neurons co-express neurokinin B and dynorphin and are involved in the negative feedback effects of sex steroids.

In addition to the AVPV and ARC, kisspeptin-immunoreactive cells and fibers have been identified in other brain regions, including the dorsomedial hypothalamus, paraventricular nuclei, and amygdala, suggesting broader roles beyond reproduction. The receptor for kisspeptin, GPR54 (also known as Kiss1r), is expressed by over 75% of GnRH neurons, establishing them as direct targets for kisspeptin action.

Quantitative Data on Kisspeptin Expression

Quantification of kisspeptin peptide levels provides critical insight into the functional output of Kiss1 gene expression. Studies using radioimmunoassay (RIA) on tissue punches from specific brain nuclei have provided precise measurements.

| Brain Region | Kisspeptin Immunoreactivity (fmol/punch) | Animal Model | Reference |

| Arcuate Nucleus (ARC) | 47.1 ± 6.2 | Adult Female Wistar Rat | |

| Anteroventral Periventricular Nucleus (AVPV) | 7.6 ± 1.3 | Adult Female Wistar Rat |

These data highlight the significantly higher concentration of kisspeptin peptide in the ARC compared to the AVPV in adult female rats, consistent with its role as the GnRH pulse generator.

Kisspeptin Signaling Pathway

Kisspeptin exerts its potent effects on GnRH neurons through a well-characterized G-protein coupled receptor (GPCR) signaling cascade.

-

Binding : Kisspeptin binds to its receptor, GPR54 (KISS1R), on the surface of GnRH neurons.

-

G-Protein Activation : This binding activates the Gq/11 class of G-proteins.

-

PLC Activation : The activated G-protein stimulates phospholipase C (PLC).

-

Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release & Depolarization : IP3 triggers the release of intracellular calcium (Ca2+), leading to the depolarization of the GnRH neuron.

-

GnRH Release : This neuronal activation and depolarization results in the synthesis and secretion of GnRH into the hypophyseal portal system, which then stimulates the pituitary to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

Regulation of Kiss1 Gene Expression

The expression of the Kiss1 gene is tightly regulated by various factors, primarily gonadal steroids, which creates the feedback loops essential for reproductive cycling.

-

Estrogen : In female rats, estrogen exerts differential effects depending on the brain region. It strongly induces Kiss1 expression in the AVPV (positive feedback) while suppressing it in the ARC (negative feedback). This dual action is fundamental to the generation of the preovulatory GnRH/LH surge.

-

Androgens : In males, testosterone and its metabolites also regulate Kiss1 expression, primarily through negative feedback in the ARC.

-

IGF-I : Insulin-Like Growth Factor-I has been shown to be a potent activator of Kiss1 gene expression in the AVPV of prepubertal female rats, suggesting it is one of the signals that contributes to the onset of puberty.

Experimental Protocols

The study of kisspeptin gene expression relies on a variety of molecular and histological techniques. Below are foundational protocols derived from published studies.

This technique is used to visualize the location of Kiss1 mRNA-expressing cells directly within brain tissue sections.

Detailed Protocol:

-

Tissue Preparation : Anesthetize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Dissect the brain and post-fix overnight in 4% PFA at 4°C. Cryoprotect the brain by immersing it in a 20-30% sucrose solution until it sinks. Freeze the brain and cut coronal sections (e.g., 20 µm) on a cryostat, then mount on coated slides.

-

Probe Synthesis : Generate a digoxigenin (DIG)-labeled antisense cRNA riboprobe specific to the rat Kiss1 sequence using an in vitro transcription kit.

-

Hybridization : Apply the DIG-labeled probe diluted in hybridization buffer to the tissue sections. Cover with a coverslip and incubate overnight at 65°C in a humidified chamber.

-

Washing : Perform a series of high-stringency washes in saline-sodium citrate (SSC) buffer at 65°C to remove unbound probe.

-

Immunological Detection : Wash sections in a Tris-buffered saline with Tween-20 (TBST). Block with a blocking solution (e.g., 2% normal sheep serum in TBST) for 1 hour. Incubate with an alkaline phosphatase (AP)-conjugated anti-DIG antibody (e.g., 1:1500 dilution) overnight at 4°C.

-

Colorimetric Development : Wash off excess antibody and incubate the sections with a solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) until a dark purple precipitate develops at the site of mRNA expression.

-

Mounting and Visualization : Stop the reaction by washing in water. Dehydrate the slides through an ethanol series, clear with xylene, and coverslip using a mounting medium. Visualize under a brightfield microscope.

IHC is used to localize the kisspeptin peptide within neuronal cell bodies and fibers.

Detailed Protocol:

-

Tissue Preparation : Prepare tissue as described for ISH (Protocol 5.1, Step 1).

-

Blocking : Wash free-floating sections in PBS. Permeabilize and block non-specific binding by incubating for 1-2 hours at room temperature in a blocking solution (e.g., PBS containing 0.3% Triton X-100 and 5% normal donkey serum).

-

Primary Antibody Incubation : Incubate the sections with a primary antibody raised against a C-terminal fragment of kisspeptin (e.g., rabbit anti-kisspeptin-10) diluted in blocking solution. Incubation is typically performed for 48-72 hours at 4°C with gentle agitation.

-

Secondary Antibody Incubation : Wash the sections thoroughly in PBS. Incubate for 2 hours at room temperature with a fluorescently-labeled secondary antibody that recognizes the host species of the primary antibody (e.g., Alexa Fluor 488 donkey anti-rabbit).

-

Mounting and Imaging : Wash the sections again, then mount them onto slides. Allow to dry and coverslip using an anti-fade mounting medium. Visualize the fluorescent signal using a confocal or epifluorescence microscope.

qPCR is a highly sensitive method for quantifying Kiss1 mRNA levels from dissected brain tissue.

Detailed Protocol:

-

Tissue Collection : Rapidly decapitate the rat, remove the brain, and place it in a brain matrix. Dissect the brain region of interest (e.g., AVPV or ARC) using punch tools. Immediately freeze the tissue in liquid nitrogen.

-

RNA Extraction : Homogenize the tissue and extract total RNA using a reagent like Trizol or a column-based kit, following the manufacturer's instructions. Treat the RNA with DNase I to remove any genomic DNA contamination.

-

cDNA Synthesis : Synthesize first-strand complementary DNA (cDNA) from 200-500 ng of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction : Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers specific for rat Kiss1, and a fluorescent DNA-binding dye (e.g., SYBR Green or TB Green). Also prepare reactions for a stable housekeeping gene (e.g., β-actin) for normalization.

-

Thermal Cycling : Run the reaction on a real-time PCR machine with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis : Determine the cycle threshold (Ct) for each sample. Calculate the relative expression of Kiss1 mRNA using the 2-ΔΔCt method, normalizing the Kiss1 Ct value to the housekeeping gene Ct value.

Conclusion

The Kisspeptin-10 system in the rat brain is a cornerstone of neuroendocrine reproductive control. Its expression is concentrated in the AVPV and ARC, where it is dynamically regulated by gonadal steroids to control GnRH secretion. The technical protocols outlined in this guide provide a foundation for researchers to further investigate the intricate roles of this system in both physiological and pathological states, aiding in the development of novel therapeutic strategies for reproductive and metabolic disorders.

References

A Technical Guide to the Role of Kisspeptin-10 in Pubertal Onset in Female Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

The onset of puberty is a critical developmental milestone, marking the acquisition of reproductive capability. This process is governed by the activation of the hypothalamic-pituitary-gonadal (HPG) axis, a complex neuroendocrine system.[1] For decades, the precise trigger for the pubertal reawakening of the HPG axis remained elusive. The discovery of kisspeptin, a peptide product of the Kiss1 gene, and its receptor, GPR54 (also known as KISS1R), has revolutionized our understanding of this process.[2][3] Kisspeptin signaling has been identified as an indispensable upstream regulator of gonadotropin-releasing hormone (GnRH) neurons, the master controllers of the reproductive axis.[1][4] Inactivating mutations in either KISS1 or its receptor lead to a failure to undergo puberty, a condition known as hypogonadotropic hypogonadism, highlighting the system's critical role.

This technical guide provides an in-depth overview of the role of kisspeptin-10, a potent endogenous isoform of kisspeptin, in initiating pubertal onset in female rats. It consolidates key quantitative data, details common experimental protocols, and visualizes the underlying biological and experimental frameworks to support research and development in this field.

The Kisspeptin Signaling Pathway

Kisspeptin-10 exerts its effects by directly stimulating GnRH neurons located in the hypothalamus. These neurons express the kisspeptin receptor, KISS1R. The binding of kisspeptin to KISS1R, a G-protein coupled receptor, initiates a signaling cascade that depolarizes the GnRH neuron, leading to the pulsatile release of GnRH into the hypophyseal portal system. GnRH then travels to the anterior pituitary gland, where it stimulates the synthesis and secretion of two crucial gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones enter the systemic circulation and act on the ovaries to stimulate follicular development and the production of sex steroids, primarily estradiol. The rising levels of estradiol mediate the secondary sexual characteristics and the final maturation of the reproductive system, culminating in the first ovulation.

Two main populations of kisspeptin-expressing neurons in the hypothalamus are critical for this process: those in the arcuate nucleus (ARC) and those in the anteroventral periventricular nucleus (AVPV). The ARC neurons are thought to be responsible for the tonic, pulsatile release of GnRH, while the AVPV neurons, which are responsive to the positive feedback effects of estradiol, are crucial for generating the preovulatory LH surge. The increase in Kiss1 mRNA expression in both these regions is a key event leading up to puberty.

Quantitative Data on Kisspeptin-10 and Pubertal Onset

The administration of exogenous kisspeptin has been shown to robustly stimulate the HPG axis and advance the timing of puberty in female rats. Conversely, blocking kisspeptin signaling can delay this process.

Effects of Exogenous Kisspeptin-10 Administration

Central or peripheral administration of kisspeptin-10 to prepubertal female rats leads to a potent release of LH and can advance the age of vaginal opening (VO), a key external marker of puberty. However, the effect is dose and administration-route dependent, with chronic high doses potentially causing receptor desensitization and a paradoxical delay in puberty.

Table 1: Effect of Kisspeptin Antagonist on Pubertal Onset in Female Rats

| Treatment Group | Age at Vaginal Opening (Days) | Age at First Estrus (Days) |

|---|---|---|

| Control (aCSF) | 38.3 ± 0.52 | 38.7 ± 0.44 |

| Kisspeptin Antagonist (Peptide 234) | 40.3 ± 0.60 | 40.5 ± 0.65 |

Data derived from a study involving continuous micro-infusion of a kisspeptin antagonist into the posterodorsal medial amygdala (MePD) from postnatal day 21.

Table 2: Dose-Dependent Effect of Intravenous Kisspeptin-10 on LH Secretion

| Kisspeptin-10 Dose | Effect on LH Secretion |

|---|---|

| 7.5 nmol | Induces a significant increase in LH secretion. |

| 35 nmol | Induces a more robust, dose-dependent increase in LH. |

| 100 nmol | Elicits a maximal LH secretory response. |

Data from ovariectomized adult female rats, demonstrating the potent stimulatory effect of kisspeptin on the GnRH/LH pulse generator.

Endogenous Kisspeptin System Expression

The expression of the Kiss1 gene in the hypothalamus increases significantly during the peripubertal period in female rats. This increase, particularly in the AVPV and ARC, is considered a primary driver for the heightened GnRH release that initiates puberty.

Table 3: Peripubertal Changes in Hypothalamic Kiss1 mRNA Expression

| Brain Region | Expression Change Leading to Puberty |

|---|---|

| Arcuate Nucleus (ARC) | Significant increase in Kiss1 mRNA prior to puberty onset. |

| Anteroventral Periventricular Nucleus (AVPV) | Significant increase in Kiss1 mRNA, occurring after the ARC increase. |

| GPR54 (KISS1R) Expression | No significant change observed during the peripubertal window. |

These expression changes are directly correlated with an increase in LH pulse frequency, linking the molecular changes to physiological output.

Key Experimental Protocols

Reproducible and well-documented protocols are essential for studying the effects of kisspeptin-10. Below are detailed methodologies for common experiments in this field.

Central Administration of Kisspeptin-10 and Pubertal Monitoring

This protocol describes the process of administering kisspeptin-10 directly into the brain's ventricular system to study its central effects on pubertal timing.

Objective: To assess the effect of centrally administered kisspeptin-10 on the age of vaginal opening and LH levels in prepubertal female rats.

Methodology:

-

Animal Model: Prepubertal female Wistar or Sprague-Dawley rats (e.g., 25-30 days old). Animals are housed under controlled light-dark cycles and provided with food and water ad libitum.

-

Stereotaxic Surgery (Cannula Implantation):

-

Anesthetize the rat using an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).

-

Mount the animal in a stereotaxic frame.

-

Implant a permanent guide cannula aimed at the third ventricle (3V) or lateral ventricle of the brain.

-

Secure the cannula to the skull using dental cement and anchor screws.

-

Allow a recovery period of 4-5 days.

-

-

Drug Administration:

-

Gently restrain the conscious, freely moving rat.

-

Inject a specific dose of kisspeptin-10 (e.g., 50 pmol) dissolved in sterile saline or artificial cerebrospinal fluid (aCSF) through the guide cannula. Control animals receive vehicle only.

-

Administration can be a single bolus or repeated daily injections.

-

-

Monitoring for Pubertal Onset:

-

Beginning on the day after the first injection, daily visual inspection for vaginal opening (VO) is performed. The day of complete canalization of the vagina is recorded as the age of pubertal onset.

-

-

Hormone Analysis:

-

Separate serum and store at -20°C or -80°C.

-

Measure serum LH concentrations using a specific radioimmunoassay (RIA) or ELISA kit.

Gene Expression Analysis by qRT-PCR

Objective: To quantify the relative expression of Kiss1 and Kiss1r mRNA in specific hypothalamic nuclei.

Methodology:

-

Tissue Collection:

-

Euthanize rats at specific peripubertal time points (e.g., postnatal days 23, 27, 34).

-

Rapidly dissect the brain and place it in an ice-cold brain matrix.

-

Collect specific hypothalamic regions, such as the AVPV and ARC, using micropunches.

-

Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.

-

-

RNA Extraction:

-

Homogenize the tissue and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop).

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare a reaction mix containing cDNA template, forward and reverse primers specific for rat Kiss1 and a housekeeping gene (e.g., Gapdh, Actb), and a fluorescent dye (e.g., SYBR Green).

-

Run the reaction on a real-time PCR machine.

-

Analyze the resulting amplification curves and calculate the relative expression of the target gene using the ΔΔCt method.

-

Conclusion and Implications for Drug Development

The evidence overwhelmingly supports the role of kisspeptin-10 as the primary gatekeeper of puberty in female rats. Its direct excitatory action on GnRH neurons initiates the cascade of hormonal events that drive sexual maturation. Understanding the nuances of this system, including the differential roles of the ARC and AVPV neuronal populations and the impact of dose and administration timing, is crucial for both basic research and therapeutic applications.

For drug development professionals, the kisspeptin system presents a promising target for managing disorders of pubertal timing. Kisspeptin agonists could potentially be used to treat delayed puberty, while antagonists may offer a therapeutic strategy for conditions like central precocious puberty. The detailed protocols and quantitative data presented in this guide provide a foundational framework for the preclinical evaluation of such novel therapeutics targeting the KISS1R/GPR54 pathway. Further research into the downstream signaling events and the interplay with metabolic and environmental signals will continue to refine our understanding and unlock new therapeutic possibilities.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]

- 3. Frontiers | Central Mechanism Controlling Pubertal Onset in Mammals: A Triggering Role of Kisspeptin [frontiersin.org]

- 4. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploratory Studies of Kisspeptin-10 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of exploratory studies involving Kisspeptin-10 in rat models, a critical area of research in reproductive neuroendocrinology and drug development. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological pathways and workflows.

Core Signaling Pathway of Kisspeptin-10

Kisspeptin-10 exerts its biological effects by binding to its cognate G-protein coupled receptor, GPR54 (also known as KISS1R). This interaction primarily activates the Gαq/11 signaling cascade. Upon activation, phospholipase C (PLC) is stimulated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2, which are crucial for mediating the peptide's effects on cellular function, including hormone release.[1][2][3]

Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Kisspeptin is a master regulator of the HPG axis, essential for puberty onset and reproductive function.[3] Kisspeptin neurons, located in hypothalamic nuclei such as the arcuate nucleus (ARC) and anteroventral periventricular nucleus (AVPV), directly synapse with Gonadotropin-Releasing Hormone (GnRH) neurons.[4] The binding of Kisspeptin-10 stimulates these neurons to release GnRH in a pulsatile manner. GnRH then travels to the anterior pituitary gland, where it stimulates the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). These gonadotropins act on the gonads (testes in males, ovaries in females) to stimulate sex steroid production (e.g., testosterone, estradiol) and gametogenesis.

References

The Core Characterization of Kisspeptin-10 in Sprague-Dawley Rats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptin-10, a potent decapeptide product of the Kiss1 gene, has emerged as a critical regulator of reproductive function and other physiological processes. Its primary receptor, GPR54 (also known as Kiss1R), is a G-protein coupled receptor pivotal for the activation of the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides a comprehensive overview of the basic characterization of Kisspeptin-10 in the Sprague-Dawley rat, a widely used model in biomedical research. The guide details its effects on the reproductive, cardiovascular, and metabolic systems, outlines key experimental protocols, and visualizes the underlying signaling pathways.

I. Physiological Effects of Kisspeptin-10

Kisspeptin-10 exerts a range of physiological effects in Sprague-Dawley rats, with the most profound impact observed on the reproductive axis. However, its influence extends to the cardiovascular and metabolic systems, highlighting its pleiotropic nature.

A. The Reproductive Axis: A Potent Stimulator

Kisspeptin-10 is a powerful activator of the HPG axis, primarily by stimulating the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[1][2][3] This, in turn, triggers the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[3][4]

Key findings on the reproductive effects of Kisspeptin-10 in Sprague-Dawley rats are summarized below:

| Parameter | Route of Administration | Dose | Outcome | Reference |

| Plasma LH | Intravenous (i.v.) | 7.5, 35, and 100 nmol | Dose-dependent increase in LH secretion. | |

| Plasma LH & FSH | Intracerebroventricular (i.c.v.) | 3 nmol | Significant increase in plasma LH at 10, 20, and 60 minutes; significant increase in plasma FSH at 60 minutes. | |

| Total Testosterone | Intracerebroventricular (i.c.v.) | 3 nmol | Significant increase at 20 and 60 minutes post-injection. | |

| GnRH Pulse Generator Activity | Intravenous (i.v.) | 100 nmol | No change in the frequency of multiunit electrical activity (MUA) volleys in the arcuate nucleus, despite a marked increase in LH release. | |

| Prostate Gland (prepubertal) | Intraperitoneal (i.p.) | 10 pg, 1 ng, 1 µg (twice daily for 12 days) | Dose-dependent degeneration of the prostate gland, including decreased weight and epithelial height, and increased DNA damage. |

B. Cardiovascular System: Vasoconstrictor and Inotropic Effects

Kisspeptin-10 also demonstrates significant activity within the cardiovascular system. Studies have revealed its role as a potent vasoconstrictor and its ability to exert positive inotropic effects on the heart.

Summary of cardiovascular effects of Kisspeptin-10 in Sprague-Dawley rats:

| Parameter | Tissue/Model | Dose | Outcome | Reference |

| Vasoconstriction | Endothelium-denuded rat aorta | pD2 9.96±0.53 | Contraction of aortic rings. | |

| Inotropic Effect | Isolated rat atria | - | Positive inotropic effect. | |

| Cardiac Morphology | In vivo | 40 nmol for 7 days | Altered morphology and structure of myocardial cells, including irregular wavy contractions and increased fibrosis. |

C. Metabolic System: Modulatory Role in Energy Homeostasis

The influence of Kisspeptin-10 extends to the regulation of metabolism and feeding behavior, suggesting a role in linking energy status with reproductive function.

Overview of metabolic effects of Kisspeptin-10 in Sprague-Dawley rats:

| Parameter | Model | Route of Administration | Dose | Outcome | Reference |

| Food Intake | Male rats (fasted) | Intracerebroventricular (i.c.v.) | ~4.6 nmol | Reduced food consumption in the first 4-5 hours after fasting. | |

| Body Weight | Female rats (PND 26-60) | Intracerebroventricular (i.c.v.) | 50 pmol daily | Decreased body weight at PND 60. | |

| Hypothalamic Neuropeptides | Hypo-E22 cell line | In vitro | 100 nM - 10 µM | Increased gene expression of Neuropeptide Y (NPY); inhibited Brain-Derived Neurotrophic Factor (BDNF) at 10 µM. | |

| Hypothalamic Neurotransmitters | Hypo-E22 cell line | In vitro | 100 nM - 10 µM | Decreased extracellular serotonin (5-HT) and dopamine (DA). |

II. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide outlines of key experimental protocols for characterizing Kisspeptin-10 in Sprague-Dawley rats.

A. Peptide Administration

The choice of administration route is critical and depends on the target system.

1. Intracerebroventricular (i.c.v.) Injection:

-

Objective: To study the central effects of Kisspeptin-10.

-

Procedure:

-

Anesthetize the rat following approved institutional protocols.

-

Place the animal in a stereotaxic frame.

-

Implant a permanent guide cannula into a lateral cerebral ventricle.

-

Allow for a post-operative recovery period of several days.

-

For injection, gently restrain the conscious rat and insert an injector cannula through the guide cannula.

-

Infuse Kisspeptin-10 dissolved in a sterile vehicle (e.g., saline) over a defined period.

-

2. Intravenous (i.v.) Injection:

-

Objective: To investigate the systemic effects of Kisspeptin-10.

-

Procedure:

-

Implant an indwelling catheter into the jugular or femoral vein under anesthesia.

-

Exteriorize the catheter at the back of the neck.

-

Allow for a recovery period.

-

For administration, connect the catheter to a syringe containing Kisspeptin-10 solution and inject as a bolus or continuous infusion.

-

B. Hormone Assays

Quantification of hormone levels is essential for assessing the impact of Kisspeptin-10 on the HPG axis.

1. Luteinizing Hormone (LH) Assay:

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method.

-

Sample Collection:

-

Collect blood samples via the implanted catheter at predetermined time points.

-

Centrifuge the blood to separate plasma or serum.

-

Store samples at -20°C or -80°C until analysis.

-

-

Assay Principle (Competitive ELISA):

-

A microtiter plate is pre-coated with an anti-LH antibody.

-

Standards and samples are added to the wells, along with a fixed amount of HRP-conjugated LH.

-

The unlabeled LH in the sample competes with the HRP-conjugated LH for binding to the antibody.

-

After incubation and washing, a substrate solution is added, and the color development is inversely proportional to the amount of LH in the sample.

-

The optical density is measured using a microplate reader.

-

2. Gonadotropin-Releasing Hormone (GnRH) Measurement:

-

Method: Push-pull perfusion or microdialysis of the pituitary gland or median eminence followed by radioimmunoassay (RIA) or other sensitive immunoassays.

-

Procedure (Push-Pull Perfusion):

-

Implant a push-pull cannula into the desired brain region (e.g., median eminence).

-

Perfuse artificial cerebrospinal fluid (aCSF) through the "push" cannula and simultaneously withdraw it through the "pull" cannula.

-

Collect perfusate samples at regular intervals.

-

Analyze the samples for GnRH concentration.

-

C. Electrophysiological Recording

Electrophysiology allows for the direct measurement of neuronal activity in response to Kisspeptin-10.

-

Objective: To record the electrical activity of GnRH neurons or other hypothalamic neurons.

-

Method: In vivo multiunit electrical activity (MUA) recording.

-

Procedure:

-

Implant chronic recording electrodes into the arcuate nucleus of the hypothalamus.

-

Connect the electrodes to a recording system to monitor MUA.

-

Record baseline activity before and after the administration of Kisspeptin-10.

-

Analyze the data for changes in the frequency and amplitude of electrical volleys.

-

III. Signaling Pathways and Experimental Workflows

A. Kisspeptin-10 Signaling Pathway

Kisspeptin-10 mediates its effects by binding to its G-protein coupled receptor, GPR54. This interaction primarily activates the Gαq/11 signaling cascade.

B. Experimental Workflow for Characterizing HPG Axis Activation

This workflow outlines the key steps to investigate the effects of Kisspeptin-10 on the reproductive axis in Sprague-Dawley rats.

C. Logical Relationship of Kisspeptin-10's Central Action on Reproduction

This diagram illustrates the logical sequence of events following the central administration of Kisspeptin-10 to stimulate the HPG axis.

Conclusion

The characterization of Kisspeptin-10 in Sprague-Dawley rats has firmly established its role as a master regulator of the reproductive axis. Its potent stimulatory effects on GnRH and gonadotropin secretion underscore its potential as a therapeutic target for reproductive disorders. Furthermore, its activities in the cardiovascular and metabolic systems open avenues for exploring its broader physiological significance. The experimental protocols and signaling pathways detailed in this guide provide a foundational framework for researchers and drug development professionals to further investigate the multifaceted actions of this critical neuropeptide.

References

- 1. Effects of kisspeptin-10 on the electrophysiological manifestation of gonadotropin-releasing hormone pulse generator activity in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic actions of kisspeptin signaling: Effects on body weight, energy expenditure, and feeding - PMC [pmc.ncbi.nlm.nih.gov]